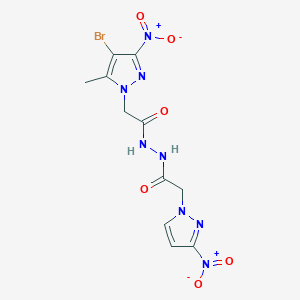
C26H31Cl3N2O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C26H31Cl3N2O5 is a complex organic molecule. It is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C26H31Cl3N2O5 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. This step is crucial for forming the core structure of the compound.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule
Industrial Production Methods
Industrial production of This compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These are used for small to medium-scale production, where precise control over reaction conditions is required.
Continuous Flow Reactors: These are used for large-scale production, offering advantages such as improved reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
C26H31Cl3N2O5: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, halogenation reactions can introduce chlorine atoms into the molecule.
Common Reagents and Conditions
The reactions of This compound typically require specific reagents and conditions, such as:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
C26H31Cl3N2O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Utilized in the development of pharmaceuticals and as a therapeutic agent for treating various diseases.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of C26H31Cl3N2O5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
C26H31Cl3N2O5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C26H31Cl3N2O4: Differing by one oxygen atom, this compound may have different reactivity and applications.
C26H31Cl2N2O5: Differing by one chlorine atom, this compound may exhibit different chemical properties and biological activity.
In comparison, This compound stands out due to its specific functional groups and structural features, which confer unique reactivity and utility in various scientific fields.
Eigenschaften
Molekularformel |
C26H31Cl3N2O5 |
|---|---|
Molekulargewicht |
557.9 g/mol |
IUPAC-Name |
methyl 2-[8-[[(1-benzylpiperidin-4-yl)amino]methyl]-6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C26H29ClN2O5.2ClH/c1-16-19-12-22(27)24(31)21(25(19)34-26(32)20(16)13-23(30)33-2)14-28-18-8-10-29(11-9-18)15-17-6-4-3-5-7-17;;/h3-7,12,18,28,31H,8-11,13-15H2,1-2H3;2*1H |
InChI-Schlüssel |
WWFHUAUDCMOMDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNC3CCN(CC3)CC4=CC=CC=C4)CC(=O)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B12631810.png)
![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)
![5-(4-ethylphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12631820.png)


![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)
![1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B12631851.png)
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)

![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)

![1-[[1,1'-Bi(cyclohexane)]-4-yl]-5-iodo-1H-tetrazole](/img/structure/B12631873.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)
